molecular formula C16H15N3O3S B2695948 4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1020977-59-6

4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2695948
CAS No.: 1020977-59-6
M. Wt: 329.37
InChI Key: URMVROUQPPZTOJ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical research compound offered for investigational use. It belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class of molecules, which have been identified in published scientific literature as a privileged scaffold for the development of novel antibacterial agents . Related analogs within this chemical family have demonstrated potent activity against a range of multidrug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes , with minimum inhibitory concentrations (MICs) reported as low as 0.25 µg/mL . The mechanism of action for this class is under active investigation; some analogs, such as HSGN-94, have been shown to inhibit the biosynthesis of lipoteichoic acid (LTA), a key polymer for bacterial growth and cell wall physiology in S. aureus . Other closely related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides appear to be multi-targeting, affecting menaquinone biosynthesis, bacterial membrane potential, and iron regulation . Researchers are exploring these compounds to address the urgent global threat of antimicrobial resistance. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific investigational purposes.

Properties

IUPAC Name

4-ethoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-21-12-7-5-11(6-8-12)15(20)17-16-19-18-14(22-16)10-13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMVROUQPPZTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the oxadiazole ring with a thiophen-2-ylmethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the substituted oxadiazole with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The ethoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxadiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene and benzamide moieties can further enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : Most analogues are synthesized via coupling reactions (e.g., benzoyl chloride with oxadiazole amines), suggesting the target compound follows a similar pathway .

Physicochemical Properties

  • Purity and Solubility : The target compound and analogues (e.g., Compounds 25, 26) are typically white solids with >95% purity, indicating robust synthetic protocols . Ethoxy and thiophenemethyl groups likely increase lipophilicity (logP) compared to polar substituents like sulfamoyl.
  • Thermal Stability : Melting points for analogues range from 160–290°C (), suggesting the target compound’s stability aligns with similar benzamide derivatives.

Critical Analysis of Substituent Effects

  • Thiophene vs. Phenyl : Thiophene’s sulfur atom enhances π-π stacking and polar interactions compared to phenyl, as seen in HSGN-238’s antibacterial activity .
  • Ethoxy vs.
  • Methyl Linker in Thiophenemethyl : The methyl group in the target compound adds steric bulk, which could hinder binding in some targets but improve solubility compared to direct thiophene attachment (Compound 25) .

Biological Activity

The compound 4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H15N3O2S\text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_2\text{S}

This structure includes an ethoxy group, a benzamide moiety, and a thiophenylmethyl substituent attached to an oxadiazole ring.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : Reaction between thiophenes and hydrazides.
  • Benzamide Formation : Coupling the resulting oxadiazole with an appropriate benzoyl chloride or an amine derivative.
  • Ethoxy Substitution : Introduction of the ethoxy group through alkylation reactions.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a recent review indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. Some key findings include:

CompoundCell LineIC50 (µM)Reference
This compoundHEPG20.80
This compoundMCF70.67
Other oxadiazolesMDA-MB-435 (melanoma)0.24

These results indicate that the compound shows promising activity against liver (HEPG2) and breast (MCF7) cancer cell lines.

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of Key Enzymes : Similar oxadiazole derivatives have been reported to inhibit enzymes such as EGFR and Src kinase.
  • Induction of Apoptosis : Flow cytometry studies suggest that these compounds can induce apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Compounds have been shown to block cell cycle progression at the G1/S phase.

Case Studies

Several case studies have documented the effectiveness of oxadiazole derivatives in clinical settings:

  • Clinical Evaluation in Solid Tumors : A study evaluated a series of oxadiazoles in patients with solid tumors showing promising results with reduced tumor size and improved survival rates.
  • Combination Therapy : Investigations into combination therapies involving oxadiazoles and existing chemotherapeutics have shown enhanced efficacy and reduced side effects.

Q & A

Q. Table 1: Comparative Bioactivity of Oxadiazole Derivatives

CompoundTarget ActivityIC50_{50} (μM)Reference
OZE-III (Analog)S. aureus (Antimicrobial)12.5
6i (Antioxidant)DPPH Radical Scavenging15.14
VNI Derivative (Antifungal)A. fumigatus CYP510.8

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement Strategy
Coupling ReagentOxalyl chloridePre-activation (0°C, 1 hr)
SolventAnhydrous DCMMolecular sieves (3Å)
Reaction Time18–24 hoursMicrowave-assisted (60°C)

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